

Technical Guide: Physicochemical Properties of 1,2-Diethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Diethyl-3-nitrobenzene

Cat. No.: B8701340

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diethyl-3-nitrobenzene is an aromatic nitro compound. Its physicochemical properties, such as boiling and melting points, are fundamental for its application in research and development, particularly in medicinal chemistry and materials science. Understanding these properties is crucial for reaction setup, purification, and formulation. This technical guide provides an in-depth overview of the boiling and melting points of **1,2-Diethyl-3-nitrobenzene**, detailed experimental protocols for their determination, and a summary of relevant data.

Physicochemical Data

Experimental data for the boiling and melting points of **1,2-Diethyl-3-nitrobenzene** are not readily available in the surveyed literature. However, computationally predicted values provide a useful estimation for practical applications. For comparative purposes, experimental data for structurally similar compounds are also presented.

Table 1: Physical and Chemical Properties of **1,2-Diethyl-3-nitrobenzene** and Related Compounds

Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Melting Point (°C)	Data Source
1,2-Diethyl-3-nitrobenzene	<chem>C10H13NO2</chem>	179.22	Not Available (Predicted)	Not Available (Predicted)	PubChem (Computed)
1,2-Dimethyl-3-nitrobenzene	<chem>C8H9NO2</chem>	151.16	239	15-17	PubChem (Experimental)
1-Ethyl-3-nitrobenzene	<chem>C8H9NO2</chem>	151.16	242.6	Not Available	Cheméo (Experimental)
Nitrobenzene	<chem>C6H5NO2</chem>	123.11	210.9	5.7	Wikipedia (Experimental)

Experimental Protocols

Accurate determination of boiling and melting points is essential for compound identification and purity assessment. Below are detailed, standard laboratory procedures for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. A sharp melting range (typically 0.5-1°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

A. Using a Digital Melting Point Apparatus

This method offers precise temperature control and easy observation.

Materials:

- Digital melting point apparatus (e.g., Mel-Temp)

- Capillary tubes (sealed at one end)
- Sample of the organic compound (finely powdered)
- Mortar and pestle (if the sample is not a fine powder)

Procedure:

- Sample Preparation:
 - Place a small amount of the dry organic compound on a clean, dry surface.
 - If necessary, crush the sample into a fine powder using a mortar and pestle.
 - Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.
 - Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be 2-3 mm.
- Apparatus Setup:
 - Turn on the digital melting point apparatus and allow it to stabilize.
 - Set the plateau temperature to about 10-15°C below the expected melting point. If the melting point is unknown, a preliminary rapid heating can be performed to get an approximate value.[\[1\]](#)
- Measurement:
 - Insert the capillary tube containing the sample into the heating block of the apparatus.
 - Set the ramp rate to 1-2°C per minute for an accurate measurement.[\[2\]](#)
 - Observe the sample through the magnifying lens.
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

- Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
- Post-Measurement:
 - Turn off the apparatus and allow the heating block to cool.
 - Dispose of the used capillary tube in a designated glass waste container.

B. Using a Thiele Tube

This is a classical and cost-effective method for melting point determination.

Materials:

- Thiele tube
- High-boiling point oil (e.g., mineral oil or silicone oil)
- Thermometer
- Capillary tube with the sample
- Small rubber band or a piece of thread
- Bunsen burner or a microburner
- Clamp and stand

Procedure:

- Sample and Apparatus Setup:
 - Prepare the capillary tube with the sample as described in the previous method.
 - Attach the capillary tube to the thermometer using a small rubber band or thread. The bottom of the capillary tube should be level with the thermometer bulb.[\[3\]](#)
 - Fill the Thiele tube with oil to a level just above the side arm.

- Insert the thermometer and the attached capillary tube into the Thiele tube, ensuring the sample is immersed in the oil. The rubber band should remain above the oil level.
- Clamp the Thiele tube to a stand.
- Heating and Measurement:
 - Gently heat the side arm of the Thiele tube with a Bunsen burner using a back-and-forth motion to ensure even heating. The convection currents in the oil will maintain a uniform temperature.[2]
 - Heat rapidly at first to get close to the expected melting point, then reduce the heating rate to 1-2°C per minute.
 - Record the temperatures for the start and end of melting as observed in the capillary tube.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. It is a key indicator of a liquid's volatility and purity.

A. Distillation Method (for samples > 5 mL)

This method is suitable when a sufficient amount of the liquid is available and also serves to purify the liquid.

Materials:

- Distillation apparatus (distilling flask, condenser, receiving flask, thermometer, and adapter)
- Heating mantle or sand bath
- Boiling chips or a magnetic stir bar
- Clamps and stand

Procedure:

- Apparatus Setup:

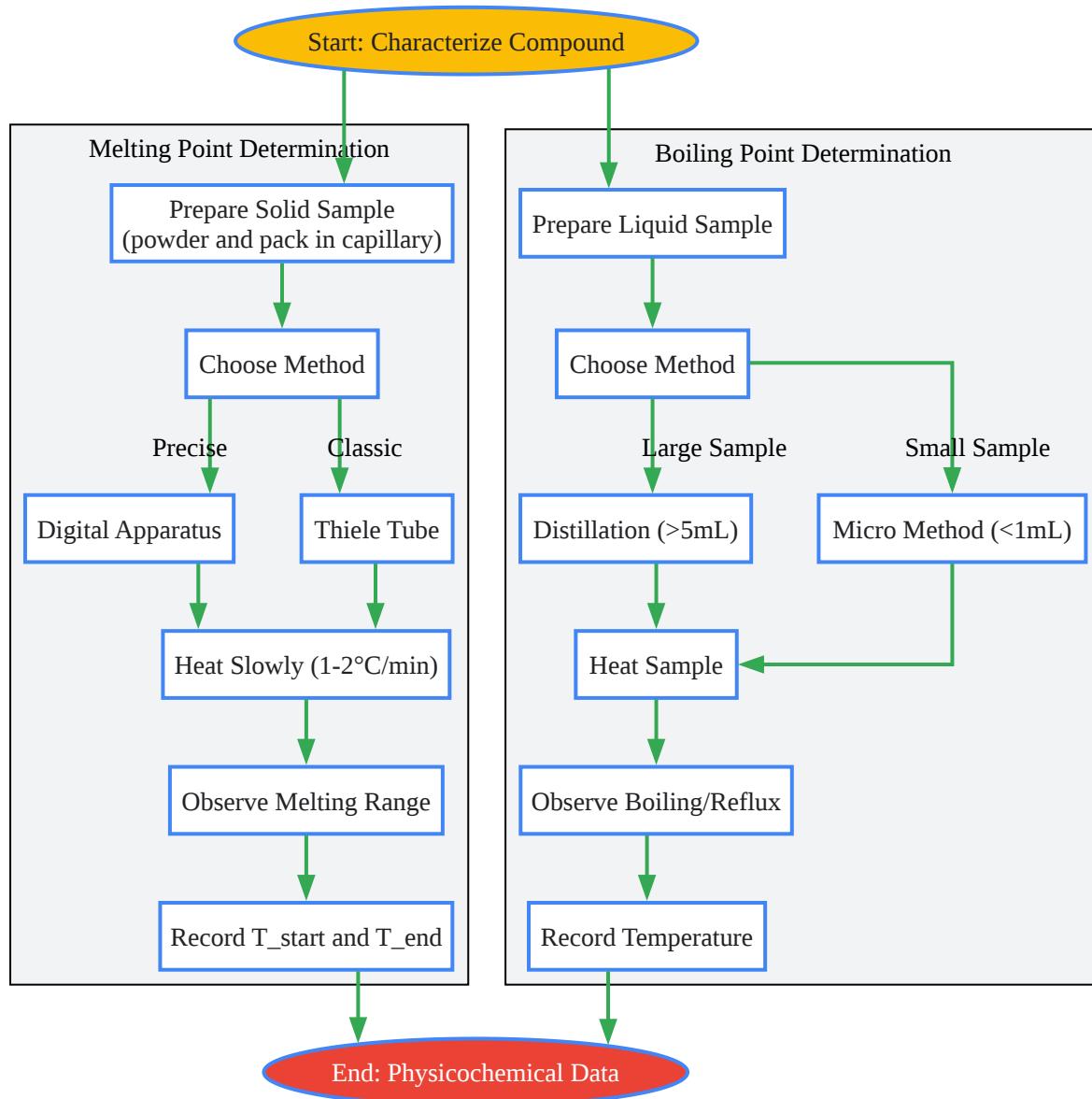
- Assemble the simple distillation apparatus as shown in standard laboratory manuals.
- Place 5-10 mL of the liquid sample into the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.[3]
- Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.

- Heating and Measurement:
 - Begin heating the distilling flask gently.
 - Observe the liquid as it begins to boil and the vapor rises.
 - The temperature will rise and then stabilize as the vapor reaches the thermometer bulb and the liquid begins to condense in the condenser.
 - Record the stable temperature at which the liquid is distilling. This is the boiling point.
 - Record the atmospheric pressure, as boiling point is pressure-dependent.

B. Micro Boiling Point Method (Siwoloboff Method, for samples < 1 mL)

This method is ideal when only a small quantity of the liquid is available.[1][4]

Materials:


- Small test tube or a fusion tube
- Capillary tube (sealed at one end)
- Thermometer
- Thiele tube or a beaker with high-boiling point oil
- Rubber band or thread
- Heating source

Procedure:

- Sample and Apparatus Setup:
 - Place a few drops of the liquid sample into the small test tube (enough to cover the bottom 2-3 cm).
 - Take a capillary tube, sealed at one end, and place it inside the test tube with the open end down.
 - Attach the test tube to a thermometer with a rubber band or thread, ensuring the sample is level with the thermometer bulb.
 - Immerse the assembly in an oil bath (Thiele tube or beaker).[\[5\]](#)
- Heating and Measurement:
 - Heat the oil bath gently. As the temperature rises, a stream of air bubbles will emerge from the open end of the capillary tube.
 - Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor of the liquid has displaced all the air from the capillary tube.
 - Turn off the heat and allow the apparatus to cool slowly.
 - The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the liquid is equal to the atmospheric pressure.
 - Record the temperature at this exact moment. This is the boiling point of the liquid.[\[1\]](#)

Mandatory Visualization

The following diagram illustrates the general workflow for the determination of the melting and boiling points of an organic compound.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting and Boiling Point Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Siwoloboff method - Wikipedia [en.wikipedia.org]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 1,2-Diethyl-3-nitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8701340#boiling-point-and-melting-point-of-1-2-diethyl-3-nitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com